Ethyl 3-methyl-4,4,4-trifluorobutyrate
Overview
Description
Ethyl 3-methyl-4,4,4-trifluorobutyrate is an organic compound with the molecular formula C7H11F3O2. It is an ethyl ester derivative of 3-methyl-4,4,4-trifluorobutyric acid. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.
Scientific Research Applications
Ethyl 3-methyl-4,4,4-trifluorobutyrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: This compound is utilized in studies involving enzyme inhibition and protein interactions due to its unique fluorinated structure.
Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug development.
Mechanism of Action
Target of Action
It’s known that this compound is used in various chemical reactions, suggesting that its targets could be a wide range of chemical structures .
Mode of Action
Ethyl 3-methyl-4,4,4-trifluorobutyrate interacts with its targets through chemical reactions. The exact nature of these interactions and the resulting changes depend on the specific reaction conditions and the other compounds present .
Biochemical Pathways
It’s known that this compound can participate in various chemical reactions, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
Its metabolism and excretion would depend on the specific enzymes present in the body .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reaction it’s involved in. In some cases, it might lead to the formation of new compounds. In others, it might cause changes in the physical or chemical properties of the target molecules .
Biochemical Analysis
Biochemical Properties
Ethyl 3-methyl-4,4,4-trifluorobutyrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with alcohol dehydrogenases, which are enzymes involved in the oxidation of alcohols. The interaction between this compound and these enzymes can influence the rate of biochemical reactions and the overall metabolic flux within cells .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites . Additionally, it can impact cell signaling pathways by modulating the activity of specific proteins and enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, altering their activity and thereby influencing biochemical reactions. It may also inhibit or activate certain enzymes, leading to changes in metabolic pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in alterations in cellular processes and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects may be observed at high doses, indicating a threshold effect . It is important to determine the optimal dosage to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of other compounds. For example, this compound may be metabolized by alcohol dehydrogenases, leading to the production of metabolites that can influence cellular processes . The compound’s involvement in metabolic pathways can affect metabolic flux and the levels of key metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The localization and accumulation of this compound can influence its effects on cellular processes and metabolic pathways.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-methyl-4,4,4-trifluorobutyrate can be synthesized through several methods. One common method involves the reaction of 3-chloro-1,1,1-trifluoropropane with a Grignard reagent, followed by esterification with ethanol. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and the use of a catalyst like magnesium to facilitate the Grignard reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize high-purity reagents and controlled reaction environments to ensure the consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-methyl-4,4,4-trifluorobutyrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products:
Oxidation: 3-methyl-4,4,4-trifluorobutyric acid.
Reduction: 3-methyl-4,4,4-trifluorobutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Ethyl 3-methyl-4,4,4-trifluorobutyrate can be compared with other similar compounds, such as:
Ethyl 4,4,4-trifluorobutyrate: Lacks the methyl group at the 3-position, resulting in different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its chemical properties and uses.
Ethyl 3,3,3-trifluoropropionate: Shorter carbon chain and different reactivity due to the absence of the methyl group at the 3-position.
This compound is unique due to its specific combination of a trifluoromethyl group and an ethyl ester, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
ethyl 4,4,4-trifluoro-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O2/c1-3-12-6(11)4-5(2)7(8,9)10/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVTXLPAWBTQSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60281590 | |
Record name | Ethyl 3-methyl-4,4,4-trifluorobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60281590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6975-13-9, 95853-67-1 | |
Record name | 6975-13-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22077 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3-methyl-4,4,4-trifluorobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60281590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-methyl-4,4,4-trifluorobutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 95853-67-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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